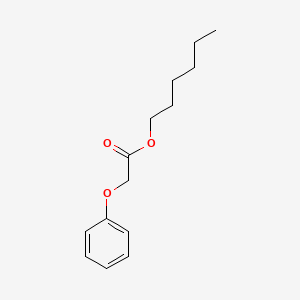

Hexyl phenoxyacetate

Description

Hexyl phenoxyacetate is the hexyl ester derivative of phenoxyacetic acid, characterized by the structural formula C₆H₁₃OCH₂COOR (where R = hexyl group). This compound’s extended alkyl chain may enhance lipophilicity, influencing its solubility, bioavailability, and application scope in pharmaceuticals or fragrances .

Properties

CAS No. |

6290-38-6 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

hexyl 2-phenoxyacetate |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-8-11-16-14(15)12-17-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |

InChI Key |

ZDMMHHNEEAOMLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl phenoxyacetate can be synthesized through the esterification reaction between hexanol and phenoxyacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to ensure a steady supply of the product.

Chemical Reactions Analysis

Types of Reactions

Hexyl phenoxyacetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexanol and phenoxyacetic acid.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

Hydrolysis: Hexanol and phenoxyacetic acid.

Reduction: Hexanol and phenoxyethanol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Hexyl phenoxyacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of hexyl phenoxyacetate involves its interaction with enzymes and other molecular targets. In biological systems, esterases catalyze the hydrolysis of this compound, leading to the release of hexanol and phenoxyacetic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Hexyl Acetate

Hexyl Phenylacetate

- Molecular Formula : C₁₄H₂₀O₂

- Synonyms: Benzeneacetic acid hexyl ester

- Applications: Potential use in fragrances or flavorings, though specific data are sparse .

Methyl/Ethyl Phenoxyacetate

Allyl Phenoxyacetate

- Applications : Regulated in fragrances with usage limits set by the International Fragrance Association (IFRA) due to safety assessments .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of this compound and Analogues

*Inferred based on structural similarities.

Key Differences and Implications

Conversely, higher lipophilicity may reduce aqueous solubility, impacting formulation strategies.

Toxicity Profile: Hexyl acetate’s irritant properties suggest this compound may require similar precautions . Substitutions on the phenoxy group (e.g., chlorine in hexyl 2,4,5-trichlorophenoxyacetate) drastically alter toxicity, emphasizing the need for structural specificity in safety evaluations .

Applications: While methyl/ethyl phenoxyacetates are drug candidates, allyl and hexyl derivatives are more relevant to fragrances or specialty chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.